(4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a 3-methylpiperidin-1-yl group. The unique structural features of this compound make it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized with the desired substituents, including the trifluoromethyl group and the 3-methylpiperidin-1-yl group.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Scientific Research Applications
(4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluoro-3-methylphenyl)butyric acid: Similar in structure but lacks the boronic acid group.
Phenylboronic acid derivatives: Share the boronic acid group but differ in other substituents.
Uniqueness
(4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the trifluoromethyl group and the 3-methylpiperidin-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C13H17BF3NO2 |
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Molecular Weight |
287.09 g/mol |
IUPAC Name |
[4-(3-methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BF3NO2/c1-9-3-2-6-18(8-9)10-4-5-12(14(19)20)11(7-10)13(15,16)17/h4-5,7,9,19-20H,2-3,6,8H2,1H3 |
InChI Key |
OZQBBNVQFKFDOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC(C2)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
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